Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Brand Name:
Vulcanchem
CAS No.:
10452-63-8
VCID:
VC0180644
InChI:
InChI=1S/C29H43BrO7/c1-15(7-10-24(33)35-6)19-8-9-20-25-21(14-23(29(19,20)5)37-17(3)32)28(4)12-11-18(36-16(2)31)13-22(28)26(30)27(25)34/h15,18-23,25-26H,7-14H2,1-6H3/t15-,18-,19-,20+,21+,22+,23+,25+,26-,28-,29-/m1/s1
SMILES:
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)OC(=O)C)C)Br)OC(=O)C)C
Molecular Formula:
C29H43BrO7
Molecular Weight:
583.6 g/mol
Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
CAS No.: 10452-63-8
Main Products
VCID: VC0180644
Molecular Formula: C29H43BrO7
Molecular Weight: 583.6 g/mol
CAS No. | 10452-63-8 |
---|---|
Product Name | Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Molecular Formula | C29H43BrO7 |
Molecular Weight | 583.6 g/mol |
IUPAC Name | methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C29H43BrO7/c1-15(7-10-24(33)35-6)19-8-9-20-25-21(14-23(29(19,20)5)37-17(3)32)28(4)12-11-18(36-16(2)31)13-22(28)26(30)27(25)34/h15,18-23,25-26H,7-14H2,1-6H3/t15-,18-,19-,20+,21+,22+,23+,25+,26-,28-,29-/m1/s1 |
Standard InChIKey | MAIKGBHVJKDTPG-UZSMRUEJSA-N |
Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)OC(=O)C)C |
SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)OC(=O)C)C)Br)OC(=O)C)C |
Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)OC(=O)C)C)Br)OC(=O)C)C |
PubChem Compound | 14309195 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume